N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a bromomethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound shares the benzodioxole ring but differs in its functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with similar structural motifs but different biological activities.
Uniqueness
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a benzodioxole ring and a bromomethoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H15BrN2O5 |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H15BrN2O5/c1-22-12-3-5-14(13(18)7-12)23-9-17(21)20-19-8-11-2-4-15-16(6-11)25-10-24-15/h2-8H,9-10H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
SNUALJSGIDWTBM-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3)Br |
Origin of Product |
United States |
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